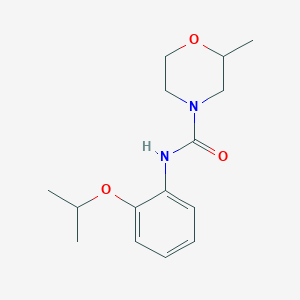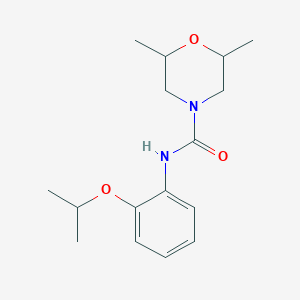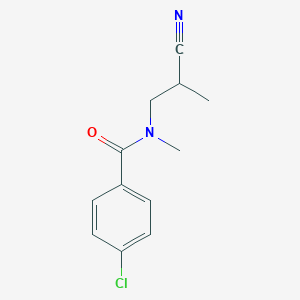
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in neuroscience and pharmacology. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a critical component of the central nervous system.
Mechanism of Action
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide acts as a competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide inhibits the influx of calcium ions into the neuron, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has been shown to have a range of biochemical and physiological effects, including enhancing long-term potentiation, reducing oxidative stress, and regulating neuroinflammation. 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Advantages and Limitations for Lab Experiments
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide is a valuable tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders. Its selectivity and potency make it an ideal antagonist for investigating the effects of NMDA receptor blockade on neuronal function and behavior. However, 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has some limitations, including its poor solubility and stability, which can make it challenging to administer in vivo.
Future Directions
There are several potential future directions for research on 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide, including the development of more stable and soluble analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action and potential side effects of 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide.
Synthesis Methods
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide can be synthesized using several methods, including solid-phase peptide synthesis and solution-phase synthesis. The most common method involves coupling the N-protected pyrrolidine-2-carboxylic acid with the N-protected 4-pyrrolidin-1-ylphenylalanine, followed by deprotection and coupling with the N-protected cyclohexanecarbonyl chloride.
Scientific Research Applications
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety. 1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide has been shown to improve cognitive function and memory consolidation in animal models of Alzheimer's disease and traumatic brain injury.
properties
IUPAC Name |
1-(cyclohexanecarbonyl)-N-(4-pyrrolidin-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21(23-18-10-12-19(13-11-18)24-14-4-5-15-24)20-9-6-16-25(20)22(27)17-7-2-1-3-8-17/h10-13,17,20H,1-9,14-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLYQUBQFPFBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

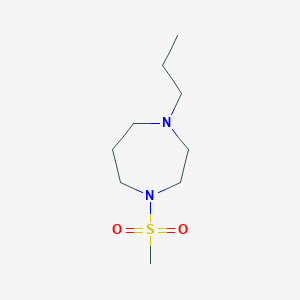
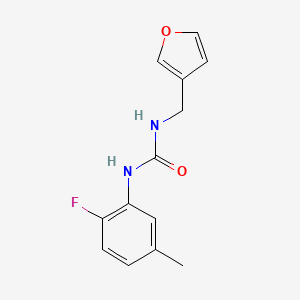

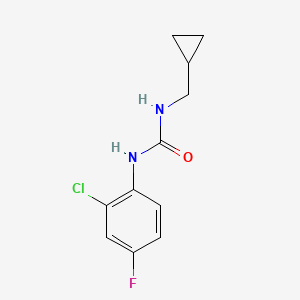
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
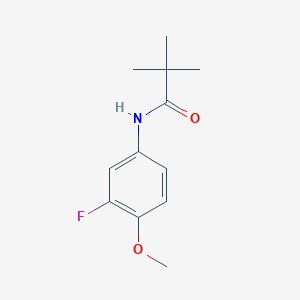
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
